Product packaging for BREVETOXIN PbTx-1(Cat. No.:)

BREVETOXIN PbTx-1

Cat. No.: B10785463
M. Wt: 867.1 g/mol
InChI Key: MGVIMUPHKPHTKF-UHFFFAOYSA-N
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Description

Contextualization within Marine Cyclic Polyether Neurotoxin Research

Brevetoxin (B15176840) PbTx-1 is a member of the brevetoxins, a group of potent, lipid-soluble cyclic polyether neurotoxins. nih.govresearchgate.netresearchgate.net These compounds are naturally produced by the marine dinoflagellate Karenia brevis, an organism responsible for the phenomenon known as "red tide," particularly in the Gulf of Mexico. nih.govacs.org These harmful algal blooms are associated with significant mortality in fish, marine mammals, and sea birds. researchgate.netnih.gov Brevetoxins belong to a broader class of marine polyether toxins which also includes ciguatoxins; both groups of toxins are known to target voltage-gated sodium channels. researchgate.net The accumulation of these toxins in filter-feeding shellfish, such as oysters and clams, can lead to neurotoxic shellfish poisoning (NSP) in humans upon consumption. nih.govwikipedia.org Research into PbTx-1 is therefore deeply rooted in marine biology, toxicology, and public health, aiming to understand the impact of these natural toxins on ecosystems and human health.

Brevetoxin Family Overview: Structural Diversity and Designation

The brevetoxins are not a single compound but a family of at least nine structurally related molecules. wikipedia.orgnih.govoup.com This family is broadly divided into two foundational structures based on their polyether backbone: Type A and Type B. acs.orgnih.govnih.gov Brevetoxin PbTx-1, also referred to as brevetoxin A, is a principal member of the Type A group. nih.govnih.gov The other major structural class, Type B, is based on the parent molecule PbTx-2, also known as brevetoxin B. nih.govnih.gov

The designation "PbTx" is an abbreviation derived from Ptychodiscus brevis, a former name for the dinoflagellate that produces these toxins. acs.orgnih.gov Despite subsequent taxonomic reclassifications of the organism to Gymnodinium breve and ultimately to Karenia brevis, the "PbTx" nomenclature has been retained in the scientific literature for consistency. nih.gov Other members of the brevetoxin family are derivatives of these two parent backbones, distinguished by variations in their side-chain functionalities. wikipedia.orgnih.gov

Significance of this compound in Advanced Scientific Inquiry

This compound is a compound of major interest in advanced scientific research for several reasons. It is recognized as the most potent of the A-type brevetoxins. oup.com Its highly specific mechanism of action makes it an exceptional molecular tool for investigating the intricate structure and function of voltage-gated sodium channels (VGSCs), which are fundamental to nerve impulse transmission. nih.govresearchgate.net

The molecule's structure is of profound interest to chemists. PbTx-1 possesses a unique and complex molecular architecture, characterized by a ladder-like chain of trans-fused polyether rings that include five, six, seven, eight, and nine-membered rings all within the same molecule—a feature not found in other known natural toxins. nih.gov This complexity has established PbTx-1 as a significant and challenging target for total synthesis, stimulating the development of novel strategies in the field of organic chemistry. wikipedia.orgresearchgate.net Furthermore, studying PbTx-1 and its analogues provides critical insights into structure-activity relationships, clarifying how specific parts of the molecule contribute to its potent biological activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H70O13 B10785463 BREVETOXIN PbTx-1

Properties

IUPAC Name

2-[(41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl)methyl]prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVIMUPHKPHTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H70O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Structural Properties

Brevetoxin (B15176840) PbTx-1 is defined by its complex polycyclic ether structure. Its rigid, ladder-like backbone is composed of eleven trans-fused rings. nih.gov A defining characteristic of the Type A backbone is the presence of rings of five, six, seven, eight, and nine members. nih.gov The molecule features a lactone functional group in the A-ring and terminates in a reactive α,β-unsaturated aldehyde side chain, which is crucial for its biological activity. nih.govnih.gov

Table 1: Chemical Properties of Brevetoxin PbTx-1

Property Value Source
Chemical Formula C49H70O13 chemicalbook.com
Molar Mass 867.07 g/mol Derived from formula
CAS Number 98112-41-5 chemicalbook.com
Appearance White Solid acs.org

| Solubility | Lipid-soluble | researchgate.net |

Synthesis of Brevetoxin Pbtx 1

The total synthesis of Brevetoxin (B15176840) PbTx-1 represents a significant milestone in synthetic organic chemistry due to the molecule's immense structural complexity, including its large, trans-fused polyether ring system and numerous stereocenters. The formidable challenge of constructing this intricate architecture has attracted the attention of leading research groups.

In 1998, K. C. Nicolaou and his coworkers reported the first successful total synthesis of Brevetoxin A (PbTx-1). wikipedia.org This achievement was a landmark in the field, showcasing innovative synthetic strategies for assembling complex polyether systems. Later, in 2009, the research group of Michael Crimmins also reported a successful total synthesis of the molecule. wikipedia.org These synthetic routes provide essential confirmation of the toxin's structure and enable the creation of analogues for detailed structure-activity relationship studies, which are difficult to perform using only the small quantities of toxin available from natural sources. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Brevetoxin Pbtx 1

Direct Interaction with Voltage-Gated Sodium Channels (VGSCs/Nav Channels)

The principal molecular target for PbTx-1 and other brevetoxins is the alpha-subunit of the voltage-gated sodium channel, a large transmembrane protein responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential. wikipedia.org Brevetoxins are recognized as potent allosteric enhancers of VGSC function. nih.govnih.gov This interaction does not block the channel but rather modifies its gating properties, leading to a state of persistent activation and neuronal hyperexcitability. wikipedia.orgnih.gov The lipid-soluble nature of brevetoxins allows them to intercalate into the cell membrane to access their binding site on the channel protein. researchgate.net

Decades of research have definitively identified the binding site for brevetoxins on the VGSC alpha-subunit as neurotoxin receptor site 5. wikipedia.orgresearchgate.netnih.gov This site is distinct from the binding sites of other well-known sodium channel toxins, such as tetrodotoxin (B1210768) (site 1) or batrachotoxin (B49) (site 2). nih.gov PbTx-1 binds with high affinity to this specific site, which is a complex, three-dimensional pocket formed by the juxtaposition of different transmembrane segments of the channel protein. nih.govnih.gov

Photoaffinity labeling and mutagenesis studies have provided detailed insights into the architecture of site 5. These studies have revealed that the binding determinants for brevetoxins are located on the transmembrane segments IS6 (the sixth transmembrane segment of domain I) and IVS5 (the fifth transmembrane segment of domain IV). nih.govmdpi.com The lipophilic brevetoxin (B15176840) molecule is thought to access this site at the interface between domains I and IV of the channel structure, spanning the membrane to interact with these specific helices. mdpi.commdpi.com The binding of PbTx-1 to this site is a 1:1 ligand-receptor interaction. nih.gov Although ciguatoxins also bind to site 5, the interactions and resulting functional consequences can differ. nih.gov

Upon binding to site 5, PbTx-1 does not directly open the channel pore in the manner of an agonist but acts as a potent allosteric modulator of channel gating. nih.govnih.gov This means its binding induces conformational changes in the channel protein that alter the relationship between membrane voltage and the channel's opening and closing (gating) machinery. nih.gov

The binding of brevetoxin at site 5 allosterically affects the action of toxins that bind at other sites. For instance, it can enhance the binding and action of neurotoxins targeting site 2, such as batrachotoxin. nih.govacs.org This positive allosteric interaction underscores the intricate communication between different domains of the sodium channel protein. Conversely, the binding of site 2 or site 4 toxins does not appear to affect brevetoxin binding, indicating a unidirectional allosteric relationship in these cases. nih.gov This modulation results in a channel that is more easily activated and remains open for longer periods, fundamentally altering its physiological function.

The allosteric modulation induced by PbTx-1 binding to site 5 manifests as three distinct and profound alterations to the kinetics of the voltage-gated sodium channel. nih.govmdpi.comnih.gov These changes collectively lead to an increased and uncontrolled influx of sodium ions, causing persistent membrane depolarization and repetitive, spontaneous firing of action potentials in neurons. wikipedia.org

Table 1: Summary of PbTx-1 Effects on Voltage-Gated Sodium Channel Kinetics

Kinetic ParameterEffect of PbTx-1 BindingConsequence
Voltage Dependence of Activation Negative shift in the activation thresholdChannel opens at more negative (closer to resting) membrane potentials.
Mean Channel Open Time Significant increaseChannel remains open and conducts sodium ions for a longer duration.
Channel Inactivation Inhibition or slowing of the inactivation processChannel fails to close properly, leading to persistent sodium influx.

One of the hallmark effects of PbTx-1 is a significant shift of the channel's voltage-dependence of activation to more negative membrane potentials. nih.govnih.govmdpi.com In a normal, resting neuron, VGSCs are closed and only open when the membrane depolarizes to a specific threshold voltage. PbTx-1 lowers this activation threshold. wikipedia.org As a result, channels can open at or very near the normal resting membrane potential, a voltage at which they would typically remain securely closed. acs.org This makes the neuron hyperexcitable, as even minor sub-threshold stimuli can trigger channel opening and initiate an action potential. Studies have documented this negative shift, which is a key contributor to the persistent neuronal firing caused by the toxin. mdpi.comnih.gov

Perhaps the most critical alteration caused by PbTx-1 is the inhibition of the channel's fast inactivation mechanism. nih.govnih.govmdpi.com Normal VGSCs possess a rapid inactivation gate that closes the channel pore shortly after it opens, even if the membrane remains depolarized. This inactivation is essential for repolarizing the membrane and ensuring that action potentials are brief, discrete events. PbTx-1 binding disrupts this crucial process, causing the channel to remain persistently active. wikipedia.orgnih.gov By slowing or preventing inactivation, the toxin allows for a sustained influx of sodium, which leads to prolonged membrane depolarization and the inability of the neuron to repolarize effectively. peerj.com This disruption is a primary driver of the repetitive and uncontrolled neuronal firing that defines brevetoxin neurotoxicity.

Alterations in Ion Channel Kinetics

Induction of Sub-Conductance States

Brevetoxin PbTx-1's interaction with the voltage-gated sodium channel (VGSC) is complex, extending beyond simple channel activation. At the single-channel level, the binding of PbTx-1 to neurotoxin receptor site 5 on the α-subunit results in the induction of sub-conductance states. nih.govmdpi.com These states represent partially inhibited channel openings, where the channel allows ion passage but at a reduced rate compared to its fully open state. nih.govmdpi.com The appearance of these sub-conductance states is one of the four distinct changes to sodium channel activity induced by natural brevetoxins. nih.govmdpi.com Studies using derivatized brevetoxins have helped to illustrate the importance of the toxin's structure in producing these effects, with specific derivatives showing a propensity to specifically induce these states. nih.gov

Consequences on Sodium Ion Influx

The primary consequence of PbTx-1 binding to the VGSC is a significant and persistent influx of sodium ions (Na+) into the cell. nih.gov This is achieved through a combination of mechanisms. The toxin binding causes a shift in the voltage-dependence of activation to more negative potentials, meaning the channel requires a smaller change in membrane potential to open. mdpi.comnih.govwikipedia.org Furthermore, PbTx-1 binding inhibits the channel's natural inactivation process and increases its mean open time. nih.govnih.gov These actions, coupled with the induction of sub-conductance states, lead to a sustained and augmented influx of Na+, disrupting the normal membrane resting potential and leading to repetitive firing of nerves. nih.govmdpi.comwikipedia.orggrantome.com

Downstream Intracellular Signaling Cascades

The initial disruption of sodium homeostasis triggers a cascade of subsequent intracellular signaling events, propagating the toxin's effects from the cell membrane to the nucleus. nih.gov

Regulation of Intracellular Calcium (Ca2+) Dynamics

The sustained sodium influx and resulting membrane depolarization induced by PbTx-1 lead to a significant increase in intracellular calcium ([Ca2+]i). nih.govnih.gov This elevation is not from a single source; rather, PbTx-1 exposure facilitates Ca2+ entry through multiple pathways. nih.govnih.gov In cerebellar granule neurons, these routes include NMDA receptor ion channels and L-type Ca2+ channels. nih.gov Studies on sensory neurons have shown that PbTx-1 induces a remarkable and long-lasting multiphasic increase in [Ca2+]i. mdpi.comnih.gov For instance, in a majority of responding neurons, a 1 µM concentration of PbTx-1 can cause a strong initial transient peak, which is then followed by subsequent phases, indicating a complex regulation of calcium dynamics. mdpi.comnih.gov

Table 1: Profile of PbTx-1-Induced Intracellular Calcium Increase in Sensory Neurons

ParameterObservationSource
Responding Neurons54% of DRG neurons responded to PbTx-1. mdpi.comnih.gov
Response Profile60% of responding neurons exhibited a multiphasic and long-lasting [Ca2+]i increase. nih.gov
Initial Peak Amplitude (1 µM PbTx-1)Average maximum amplitude of 1.196 ± 0.51 (mean ± SD). nih.gov
Response PhasesObserved responses included three phases (first transient, second transient, and plateau) or two phases (transient and plateau). researchgate.net

Activation of Extracellular Signal-Regulated Kinases 1/2 (ERK1/2)

The rise in intracellular Ca2+ acts as a crucial second messenger, triggering the activation of the Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) pathway. nih.govnih.gov The activation of ERK1/2, which occurs via phosphorylation, is dependent on this Ca2+ influx. nih.govnih.gov The temporal pattern of ERK1/2 activation can vary depending on the concentration of the brevetoxin. Lower concentrations may produce a sustained rise in ERK1/2 activation, while higher concentrations can lead to a more complex biphasic response, characterized by an initial activation followed by dephosphorylation. nih.govnih.gov

Modulation of cAMP Responsive Element Binding Protein (CREB) Phosphorylation

Following the activation of the ERK1/2 pathway, a key downstream target is the cAMP Responsive Element Binding Protein (CREB). nih.govnih.gov Studies using the related brevetoxin PbTx-2 as a probe have demonstrated that brevetoxin treatment increases the phosphorylation of CREB. nih.govnih.gov CREB is a transcription factor that, when phosphorylated, can bind to specific DNA sequences and regulate the transcription of various genes.

Investigation of Interactions with Other Ion Channels (e.g., Potassium Channels)nih.gov

While the primary and most well-documented molecular target of this compound and its congeners is the voltage-gated sodium channel (VGSC), research has also explored potential interactions with other ion channels, including potassium channels. wikipedia.orgnih.govresearchgate.netfrontiersin.org The excitatory effects of brevetoxins are predominantly mediated through their binding to site 5 on the alpha-subunit of the VGSC, which leads to channel activation at more negative membrane potentials, inhibition of inactivation, and a subsequent increase in sodium influx. researchgate.netfrontiersin.org This potent and specific action on sodium channels is the basis of its neurotoxicity.

A notable study investigating the effects of Brevetoxin-3 (PbTx-3), a compound structurally related to PbTx-1, on the ion channels of the marine diatom Odontella sinensis provided some evidence of an interaction with non-sodium currents. While the study found that PbTx-3 did not affect the kinetics of the fast inward Na+/Ca2+ currents that underlie the diatom's action potentials, it did observe an inhibition of the delayed outward current by 25%. This delayed outward current in many excitable cells is typically carried by potassium ions, suggesting a potential indirect or direct effect of the toxin on the channels mediating this current.

The table below summarizes the key findings from the electrophysiological investigation of PbTx-3 on the ion currents in Odontella sinensis, highlighting the observed effect on the delayed outward current.

Parameter Observation with PbTx-3 Exposure Potential Implication Source
Delayed Outward Current 25% inhibitionPossible interaction with channels mediating repolarization (e.g., potassium channels).
Peak Inward Na+/Ca2+ Current 33% inhibitionIndicates a broader, less specific effect on ion channel function in this organism.
Current Kinetics UnaffectedThe fundamental activation and inactivation mechanisms of the primary inward current are not altered.
Reversal Potential Positive shiftSuggests a change in the relative permeability of the ion channels.

Structure Activity Relationship Sar Studies of Brevetoxin Pbtx 1 and Derivatives

Identification of Essential Structural Features for Biological Activity

The brevetoxin (B15176840) molecule can be conceptually divided into three main regions:

The "head" region: This consists of the A-ring lactone. mdpi.comnih.gov

The "spacer" region: This is the central part of the molecule, comprising rings B through G. mdpi.comnih.gov

The "tail" region: This includes the terminal four rings and the side chain (K-ring side chain). mdpi.comnih.govnih.gov

Research has demonstrated that all fully active natural brevetoxins and their synthetic derivatives possess these fundamental features. nih.gov Modifications within any of these regions can significantly impact the toxin's physiological activity. For instance, alterations to the A-ring lactone functionality, changes in the nature of the side chain, or the introduction of additional flexibility in the central part of the molecule can modulate its effects. nih.gov The K-ring side chain, in particular, appears to play a critical role in the toxin's pharmacological properties. researchgate.net

Correlation Between Binding Affinity and Potency

A direct correlation exists between the binding affinity of a brevetoxin derivative for site 5 on the VGSC and its potency as a neurotoxin. Generally, derivatives that bind with higher affinity also exhibit greater potency. acs.org For example, the binding affinity of ciguatoxin-1B, a related polyether toxin that also binds to site 5, is approximately 50 times stronger than that of PbTx-1, which is reflected in its potent toxicity. mdpi.comnih.gov

Impact of Functional Group Modification on Physiological Consequences

Chemical modification of the natural brevetoxin structure has been a valuable tool for understanding the specific physiological consequences associated with different parts of the molecule. nih.govnih.gov These studies have shown that different functional groups contribute uniquely to the four distinct electrophysiological effects of brevetoxins: a negative shift in activation potential, longer mean open times, inhibition of inactivation, and the induction of sub-conductance states. mdpi.comresearchgate.netnih.gov

Modifications can decouple these effects, highlighting the specific roles of different molecular regions. researchgate.net For example:

A-ring Modifications: Changes to the functional groups on the A-ring have been shown to increase the variety of observed sub-conductance states. mdpi.comnih.gov

Spacer Region Modifications: Truncating the central "spacer" region of the molecule has been found to reduce its potency. mdpi.comnih.gov

Effects of Brevetoxin Functional Group Modifications
Modified RegionType of ModificationObserved Impact on Activity/PhysiologyReference
A-ring ("Head")Functional group changesIncreases the breadth of sub-conductance states mdpi.comnih.gov
K-ring Side Chain ("Tail")Changes to the terminal side chainIncreases or decreases binding affinity and potency mdpi.comnih.gov
K-ring Side Chain ("Tail")Addition of large functional groups (e.g., naphthoyl)Can convert an agonist into an antagonist while retaining binding ability researchgate.net
Rings B-G ("Spacer")Truncation of the regionReduces overall potency mdpi.comnih.gov
H-ringReduction of double bondsAlters molecular conformation, leading to loss of binding affinity and toxicity fgcu.edu

Ecological and Environmental Dynamics of Brevetoxin Pbtx 1

Primary Source Organism: Karenia brevis (Dinoflagellate)

Brevetoxin (B15176840) PbTx-1 is a member of a suite of lipid-soluble polyether neurotoxins produced by the marine dinoflagellate, Karenia brevis. mdpi.comwikipedia.org This photosynthetic protist is the primary organism responsible for the harmful algal blooms (HABs), commonly known as "red tides," that frequently occur in the Gulf of Mexico. mdpi.comnih.govwhoi.edu Karenia brevis is an athecate dinoflagellate, meaning it lacks the protective cellulose (B213188) plates or "armor" found on many other dinoflagellates, making its cells relatively fragile. whoi.edu

Historically, the nomenclature of the toxins has evolved with the taxonomic classification of the source organism. The toxin now known as Brevetoxin-1 (BTX-1) was once referred to as "GB-1 toxin," derived from the organism's former name, Gymnodinium breve. After a reclassification to Ptychodiscus brevis, the toxins were abbreviated as PbTx, a designation that has persisted even after the organism was finally named Karenia brevis in 2000. mdpi.com

K. brevis produces a variety of brevetoxins, with PbTx-1 and PbTx-2 considered the parent compounds from which other derivatives are formed. pnas.orgmdpi.com While PbTx-2 is often the most abundant toxin isolated from K. brevis cultures, the toxin profile, including the presence and concentration of PbTx-1, can vary depending on the growth phase of the bloom and environmental conditions. mdpi.comnih.gov Specifically, PbTx-1 concentrations have been observed to increase during the stationary phase of K. brevis growth. nih.gov These toxins are stored within the cell (intracellularly) and are typically released into the environment upon cell lysis or death. pnas.orgresearchgate.net

Environmental Factors Influencing Cellular Toxin Content

The amount of brevetoxin contained within a single Karenia brevis cell is not static. Field measurements have recorded cellular brevetoxin content varying widely, from 1 to 68 pg/cell. nih.govresearchgate.net This variability is significantly influenced by the availability of key nutrients in the water, particularly nitrogen and phosphorus. wikipedia.orgnih.govnih.gov

When Karenia brevis growth is limited by the availability of nitrogen (N), a notable increase in cellular brevetoxin content occurs. wikipedia.orgnih.gov Studies have shown that N-limitation can lead to up to a 2.5-fold increase in intracellular brevetoxin concentrations. wikipedia.org This phenomenon is consistent with the carbon:nutrient balance hypothesis, which posits that under nutrient-limited conditions, the excess carbon fixed during photosynthesis is shunted towards the production of carbon-rich secondary metabolites, such as toxins. nih.gov In N-limited cultures, the percentage of cellular carbon allocated to brevetoxins increased from a range of 1-4% in nutrient-rich conditions to 5-9%. nih.gov This shift suggests that during periods of nitrogen scarcity, an increased production of toxins may occur, potentially heightening the toxicity of a bloom. wikipedia.org

Table 1: Influence of Nutrient Limitation on Brevetoxin Production in Karenia brevis
Nutrient ConditionFold Increase in Toxin per CellCellular Carbon as Brevetoxins (%)Primary Research Finding
Nitrogen (N) LimitationUp to 2.5-fold5% - 9%Consistent with the carbon:nutrient balance hypothesis, excess carbon is allocated to toxin synthesis. wikipedia.orgnih.gov
Phosphorus (P) Limitation2.3 to 7.3-fold1.6% - 5%Induces a greater increase in cellular toxin content compared to nitrogen limitation, potentially accounting for the highest toxicity levels observed in the field. wikipedia.orgnih.govresearchgate.net

Toxin Transfer Mechanisms in Marine Ecosystems

Once produced by Karenia brevis, brevetoxins can move through the marine environment via several pathways, leading to widespread ecological impacts. The primary transfer mechanisms are the aerosolization of toxins into the atmosphere and their bioaccumulation within the marine food web. whoi.edu

A distinctive feature of K. brevis blooms is the transfer of toxins from the water into the air, creating a marine aerosol. whoi.eduresearchgate.net This process occurs when the fragile K. brevis cells are broken apart by physical forces, such as wave action in the surf zone, releasing their intracellular toxins into the seawater. whoi.eduresearchgate.net These extracellular toxins are then transported to the sea surface by bubbles. When these bubbles burst, they eject tiny droplets containing the toxins into the air. researchgate.net Onshore winds can then carry these toxin-laden aerosols onto beaches and into coastal areas. researchgate.netnih.gov

Analysis of these aerosols reveals a different composition compared to the source water. While PbTx-2 is often the most abundant toxin in the water, its reduced form, PbTx-3, is frequently the most abundant toxin found in the air. researchgate.netnih.gov Other toxins, including PbTx-1, are also detected in aerosol samples, though typically at lower concentrations. researchgate.netnih.govnih.gov The particle size of these aerosols is primarily in a range that allows for deposition in the upper airways of mammals. nih.gov

Brevetoxins readily accumulate in marine organisms, particularly filter-feeding bivalve mollusks such as oysters, clams, and mussels. whoi.edunih.govnih.gov These organisms filter large volumes of water to feed on phytoplankton and can ingest vast quantities of K. brevis cells during a bloom. nih.gov The toxins are then concentrated in the shellfish tissues, a process known as bioaccumulation. nih.gov

Shellfish themselves generally appear unaffected by the toxins they accumulate. nih.gov However, they become a vector for transferring the toxins to higher trophic levels. researchgate.net Studies have shown that after just five days of exposure to a K. brevis bloom, toxin levels in oysters and clams can far exceed regulatory limits. nih.gov For instance, in one controlled study, the average brevetoxin concentration reached 1,986 ng/g in oysters and 1,000 ng/g in clams. nih.gov While shellfish can eliminate the toxins (depurate) once the bloom subsides, the process can be slow, and toxins may remain detectable for extended periods, such as 82 days in oysters and 139 days in clams in one experiment. nih.gov It is important to note that the parent toxins, PbTx-1 and PbTx-2, are often rapidly metabolized by shellfish into other compounds, including PbTx-3 and various conjugates. mdpi.comresearchgate.net

Table 2: Example of Brevetoxin Bioaccumulation in Shellfish
OrganismExposure DurationToxin Concentration Reached (ng/g tissue)Depuration Time (Toxin Detectable)
Eastern Oyster (Crassostrea virginica)5 days198682 days
Northern Quahog (Mercenaria mercenaria)5 days1000139 days
Data from a controlled laboratory study exposing shellfish to K. brevis at a concentration of 5 x 105 cells·L-1. nih.gov

Sublethal Ecological Impacts of Brevetoxin PbTx-1 on Marine Organisms

Behavioral Modifications in Zooplankton (e.g., Copepods)

Zooplankton, particularly copepods, represent a critical link in marine food webs, transferring energy from phytoplankton to higher trophic levels. Sublethal exposure to brevetoxins can significantly alter their behavior, compromising their survival and reproductive success. oup.com Behavioral changes are among the most sensitive indicators of sublethal toxic stress. Studies on various copepod species have demonstrated that exposure to brevetoxins can lead to impaired swimming and altered light-sensing capabilities, which are crucial for predator avoidance and foraging. oup.comresearchgate.net For instance, research on the copepods Temora turbinata and Centropages typicus revealed significant behavioral effects at low, sublethal concentrations of PbTx-2. oup.com In contrast, the copepod Acartia tonsa has shown more resistance, exhibiting minimal behavioral changes. oup.comresearchgate.net This variability highlights species-specific sensitivity to brevetoxins.

Exposure to brevetoxins can induce specific and measurable changes in the swimming patterns and photobehavior of copepods. Photobehavior, the response to light, is a critical mechanism for diel vertical migration, a daily journey that helps zooplankton avoid visual predators in surface waters during the day and ascend to feed on phytoplankton at night.

Research has shown that sublethal concentrations of PbTx-2 can significantly impair these behaviors in sensitive copepod species. oup.comresearchgate.net For example, affected copepods may exhibit reduced swimming speeds or erratic swimming patterns, making them more vulnerable to predation. researchgate.net Furthermore, their phototactic responses can be altered. A positive phototaxis (movement towards light) can be diminished or even reversed, disrupting their natural migratory patterns and increasing their risk of being consumed. oup.comresearchgate.net While specific data for PbTx-1 is not available, the findings for PbTx-2 strongly suggest that PbTx-1 would likely induce similar debilitating effects on copepod behavior.

Table 1: Observed Sublethal Behavioral Effects of Brevetoxin PbTx-2 on Copepods (Note: This data is for PbTx-2 and is used as a proxy for the potential effects of PbTx-1)

Copepod SpeciesBehavioral AlterationResearch FindingsCitation
Temora turbinataSwimming & PhotobehaviorSignificant impairment at concentrations as low as 0.15 µg/L of PbTx-2. Altered swimming patterns and reduced positive phototaxis were observed. oup.com
Centropages typicusSwimming & PhotobehaviorSimilar to T. turbinata, showed significant effects on swimming and photobehavior at low sublethal concentrations of PbTx-2. oup.com
Acartia tonsaSwimming & PhotobehaviorExhibited minimal sublethal behavioral effects, suggesting a higher tolerance compared to other tested species. oup.comresearchgate.net

Influence on Grazing Interactions within Marine Food Webs

The presence of brevetoxins in the water column and within phytoplankton cells can significantly influence grazing interactions, a fundamental process in marine food web dynamics. oup.comresearchgate.net Brevetoxins can act as a chemical defense mechanism for Karenia brevis, deterring grazing by zooplankton and thereby promoting the persistence and intensification of harmful algal blooms. pnas.org

Studies have shown that several species of copepods reduce their feeding rates in the presence of toxic K. brevis cells. oup.com This grazing deterrence can be a result of either the copepods actively avoiding the toxic cells or physiological incapacitation following ingestion. researchgate.netresearchgate.net The reduced grazing pressure on K. brevis allows its populations to grow with less control from primary consumers. This, in turn, can lead to a decrease in the abundance of zooplankton due to starvation or toxic effects, impacting the food availability for higher trophic levels such as fish larvae and small fish. cabidigitallibrary.org The alteration of these grazing dynamics can lead to significant trophic cascades, where the effects of the toxin are felt throughout the ecosystem, potentially leading to shifts in community structure. cabidigitallibrary.org

Table 2: Influence of Brevetoxins on Zooplankton Grazing (Note: These findings are based on studies of Karenia brevis and its associated brevetoxins, including PbTx-1 and its congeners.)

OrganismEffect on GrazingObservationCitation
Copepods (general)Grazing DeterrenceMany copepod species have been found to discriminate against K. brevis based on its toxin content, leading to reduced ingestion rates. oup.com
Acartia tonsaVaried Grazing ResponseWhile showing some resistance to behavioral effects, grazing rates on K. brevis can still be impacted, with some studies showing avoidance. oup.comresearchgate.net
Marine InvertebratesTrophic TransferOrganisms that do consume brevetoxin-laden phytoplankton can accumulate the toxins, leading to bioaccumulation and biomagnification up the food web. researchgate.net

Advanced Analytical Methodologies for Brevetoxin Pbtx 1 Detection and Quantification

Receptor-Based Bioassays

Receptor-based bioassays are functional methods that rely on the specific interaction of PbTx-1 with its biological target, the voltage-gated sodium channel (VSSC). wikipedia.orgmdpi.com These assays provide a measure of the toxin's potency and its potential biological impact.

Neuroblastoma cell lines, particularly the mouse-derived Neuro-2a (N2a) line, are widely used for detecting sodium channel-activating toxins like brevetoxins. nih.govnih.gov The assay's sensitivity and specificity are enhanced by the addition of ouabain (B1677812) and veratridine (B1662332), which stress the cells' sodium regulation, making them more susceptible to the effects of toxins that open VSSCs. nih.govnih.govmdpi.com Cell viability is typically measured using colorimetric methods such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays. nih.govmdpi.comnih.gov

Research has shown that the Neuro-2a assay can be highly variable. nih.gov For instance, when testing PbTx-1 on ouabain/veratridine-treated Neuro-2a cells, some studies observed non-linear, triphasic dose-response curves, complicating the calculation of EC₅₀ values (the concentration that causes a 50% effect). nih.gov An initial cytotoxic effect might be seen at lower concentrations (e.g., 0.1 μM), followed by a recovery at intermediate concentrations (around 1 μM), and then complete toxicity at higher concentrations (10 μM). nih.gov This variability can be influenced by the specific concentrations of ouabain and veratridine used and the maximum toxin concentration tested. nih.gov

A comparative study using both an XTT assay and a fluorescence microscopy assay on Neuro-2a cells yielded the following EC₅₀ values for PbTx-1 after a 48-hour exposure:

Assay TypeCell LineTreatmentPbTx-1 EC₅₀ (µM)
XTT Assay Neuro-2AOuabain/Veratridine0.091 ± 0.007
Fluorescence Microscopy Neuro-2AOuabain/Veratridine0.057 ± 0.038

This table presents the half-maximal effective concentration (EC₅₀) of PbTx-1 on the Neuro-2a cell line as determined by two different cytotoxicity assays. Data sourced from McCall et al., 2014. nih.gov

These results highlight that while cell-based assays are effective, the choice of method can influence the quantitative outcome. nih.gov

Synaptosome binding assays provide a direct measure of the toxin's affinity for its receptor site on the VSSC. nih.govnih.gov These assays use preparations of nerve endings (synaptosomes), which are rich in these channels. nih.gov Studies with rat brain synaptosomes have revealed that brevetoxins bind to a specific site, now designated as neurotoxin receptor site 5. nih.govnih.gov

Saturation binding experiments suggest the existence of at least two classes of binding sites: a high-affinity, low-capacity (HA/LC) site and a low-affinity, high-capacity (LA/HC) site. nih.gov The stoichiometry between the high-affinity brevetoxin (B15176840) site and the saxitoxin (B1146349) binding site (site 1) on the sodium channel is nearly 1:1. nih.gov

Competitive binding assays, where unlabeled toxins compete with a radiolabeled brevetoxin probe, are used to determine the binding affinity of different analogs. In one such study comparing the ability of various brevetoxins to displace a tritiated probe, PbTx-1 (a type-2 backbone toxin) showed a high affinity in the synaptosome assay. nih.gov

Assay TypeToxin TypeToxinED₅₀ (nM)
Synaptosome Assay Type-2PbTx-1 3.5 - 4.1
Synaptosome Assay Type-1PbTx-212 - 17
Synaptosome Assay Type-1PbTx-312 - 17

This table shows the half-maximal effective displacement (ED₅₀) values for different brevetoxin congeners in a competitive synaptosome binding assay. Data sourced from Baden et al., 1988. nih.gov

Furthermore, the development of fluorescence-based binding assays offers a high-throughput, non-radioactive alternative. acs.orgacs.org In one such assay designed to characterize the binding of brevenal (B10860830) (a brevetoxin antagonist), PbTx-1 was tested as a potential competitor. acs.org At concentrations up to 1 μM, PbTx-1 showed no ability to displace the fluorescently labeled brevenal, indicating that they bind to distinct sites on the VSSC complex. acs.orgacs.org

An integrated approach to toxin assessment combines the strengths of different analytical methodologies to provide a comprehensive understanding of toxin presence and risk. This principle acknowledges that no single method can provide all the necessary information. For PbTx-1, this involves integrating functional data from bioassays with quantitative and structural data from chemical analysis.

The core of this principle is the complementary nature of the assays:

Receptor-based bioassays (like cell-based and synaptosome assays) measure the total toxic potency of a sample. They reflect the combined biological effect of all active toxins present, including parent compounds and their metabolites, which may have different potencies. nih.govnih.gov

Chemical methods (like LC-MS) identify and quantify specific toxin congeners. nih.govnih.gov This allows for the creation of a detailed toxin profile but requires knowledge of which compounds to look for and certified standards for quantification. researchgate.net

A key example of this integration is the comparison of synaptosome binding assays and radioimmunoassays. Synaptosome assays reflect the biological potency of the toxin, whereas immunoassays primarily reflect structural similarity to the antigen used to create the antibody. nih.gov Similarly, it is recommended that results from a screening method like an ELISA be confirmed with a more targeted approach like HPLC-MS to discern which specific PbTx analogs are present. nih.gov This integrated approach is crucial for accurately assessing shellfish contamination, where complex mixtures of brevetoxin metabolites, including derivatives of PbTx-1, can be present. nih.gov

Chromatography and Mass Spectrometry-Based Techniques

Chromatography coupled with mass spectrometry offers unparalleled specificity and sensitivity for the analysis of PbTx-1 and its metabolites. These techniques separate the complex mixture of compounds in a sample before they are ionized and detected based on their mass-to-charge ratio.

Reversed-phase high-performance liquid chromatography (HPLC) is a standard technique for separating brevetoxins. nih.gov When coupled with electrospray ionization mass spectrometry (LC-ESI-MS), it becomes a powerful tool for both separation and identification. nih.gov

A specific LC-ESI-MS method has been successfully applied to identify brevetoxins from "red tide" algae cultures. nih.gov This method utilized a C18 reversed-phase column with a methanol/water mobile phase. nih.gov The analysis of a culture sample revealed multiple components, including distinct peaks for PbTx-1 and PbTx-2. nih.gov In positive ion ESI-MS, brevetoxin molecules showed a high tendency to bind with alkali cations. nih.gov This method demonstrated high sensitivity, with a reported detection limit for a PbTx-1 standard of 50 femomoles (fmol). nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and is considered a gold standard for toxin confirmation and quantification. nih.gov This technique involves selecting a specific precursor ion (the molecular ion of the target compound, e.g., PbTx-1) and fragmenting it to produce characteristic product ions. By monitoring for specific precursor-to-product ion transitions (a method known as Selected Reaction Monitoring or SRM), the technique can unambiguously confirm the presence of a toxin even in complex matrices. nih.gov

While a validated LC-MS/MS method for PbTx-1 was historically hampered by the lack of certified reference materials, the technique has been successfully applied to identify probable PbTx-1 derivatives in oysters. nih.govresearchgate.net In these studies, LC-MS/MS analysis identified a cysteine conjugate and its sulfoxide (B87167) with an A-type brevetoxin backbone structure, likely derived from PbTx-1. nih.gov

More recent developments using advanced LC-MS platforms like liquid chromatography-time-of-flight mass spectrometry (LC-ToF-MS) and triple quadrupole mass spectrometry (LC-QqQ-MS/MS) have established robust methods for screening and identifying brevetoxin metabolites. mdpi.com For PbTx-1 (referred to as BTX1 in the study), these methods demonstrated excellent precision and linearity. mdpi.com

MethodParameterPbTx-1 (BTX1) Value
LC-ToF-MS Peak Area RSD≤7.00%
LC-ToF-MS Retention Time RSD≤0.47%
LC-QqQ-MS/MS Linearity (R²)≥0.999

This table summarizes the performance characteristics of advanced LC-MS methods for the analysis of PbTx-1. RSD (Relative Standard Deviation) indicates precision. R² (Coefficient of Determination) indicates the linearity of the quantitative method. Data sourced from Liu et al., 2022. mdpi.com

Micellar Electrokinetic Capillary Chromatography with Laser-Induced Fluorescence (MEKC-LIF)

Micellar Electrokinetic Capillary Chromatography (MEKC) coupled with Laser-Induced Fluorescence (LIF) detection stands out as a highly sensitive method for the analysis of brevetoxins at sub-attomole levels. nih.gov This technique combines the principles of electrophoresis and chromatography to separate molecules, including neutral ones like brevetoxins, within a capillary filled with a surfactant solution (micelles). nih.gov

In a specific application for brevetoxin analysis, MEKC was used to separate four different brevetoxins. nih.gov The separation was effectively carried out using a sodium borate/sodium dodecyl sulfate (B86663) buffer at a pH of 9.3. nih.gov A critical step in this method is the derivatization of the toxins to make them fluorescent, as brevetoxins are not naturally so. Brevetoxins with a terminal alcohol group, such as PbTx-1, are derivatized with an acyl azide (B81097) coumarin (B35378), which results in stable and highly fluorescent products. nih.gov For analysis by LIF, the derivatized toxins are excited with a laser, and their fluorescence emission is measured. For instance, a Helium/Cadmium (He/Cd) laser with an excitation wavelength of 354 nm and an emission wavelength of 410 nm has been used successfully. nih.gov

The MEKC-LIF method boasts exceptional sensitivity. Instrumental detection limits for brevetoxins have been reported to be approximately 0.10 femtograms (fg), which is about a million times more sensitive than existing liquid chromatographic methods. nih.gov When applied to the analysis of fish tissue, the method detection limit was approximately 4 picograms per gram (pg/g). nih.gov This level of sensitivity is crucial for studying the metabolism and mode of action of brevetoxins at trace levels. nih.gov

ParameterValue/Description
Technique Micellar Electrokinetic Capillary Chromatography with Laser-Induced Fluorescence (MEKC-LIF)
Buffer System Sodium borate/sodium dodecyl sulfate, pH 9.3 nih.gov
Derivatization Agent Acyl azide coumarin (for toxins with terminal alcohol groups) nih.gov
Detection Laser-Induced Fluorescence (LIF)
Excitation Wavelength 354 nm (He/Cd laser) nih.gov
Emission Wavelength 410 nm nih.gov
Instrumental Detection Limit ~0.10 fg nih.gov
Method Detection Limit (Fish Tissue) ~4 pg/g nih.gov

Immunochemical Assays

Immunochemical assays utilize the specific binding interaction between an antibody and an antigen to detect and quantify substances. These methods, including Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA), are widely used for brevetoxin analysis due to their potential for high throughput, sensitivity, and application to complex sample matrices like seawater, shellfish tissue, and bodily fluids. nih.govresearchgate.net

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of immunochemical analysis for brevetoxins. The competitive ELISA format is particularly common for detecting small molecules like PbTx-1. In this setup, free toxin in a sample competes with a labeled toxin (an enzyme-toxin conjugate) for a limited number of specific antibody binding sites, typically immobilized on a microtiter plate. nih.gov The amount of enzyme activity is inversely proportional to the concentration of toxin in the sample.

A competitive ELISA was developed for analyzing brevetoxins in seawater, shellfish, and mammalian body fluids using goat anti-brevetoxin antibodies. nih.govresearchgate.net This assay demonstrated a detection limit of 2.5 µ g/100 g of shellfish meat in spiked oysters and could detect toxins in various matrices without extensive purification. nih.gov

More recently, an indirect competitive ELISA (icELISA) was established using a broad-spectrum monoclonal antibody, designated 1D3, which recognizes PbTx-1, PbTx-2, and PbTx-3. mdpi.comnih.gov This assay showed high sensitivity, with 50% inhibitory concentration (IC₅₀) values of 52.61 µg/kg for PbTx-1, 51.83 µg/kg for PbTx-3, and 60.71 µg/kg for PbTx-2. mdpi.comnih.gov The cross-reactivity of the 1D3 antibody towards PbTx-1 was calculated to be 115.40% relative to PbTx-2. mdpi.com Commercially available ELISA kits also exist, though their cross-reactivity with PbTx-1 can be variable. One study found that a commercial kit cross-reacted with PbTx-1 at only 0.173%, while showing higher cross-reactivity with other Brevetoxin B backbone analogs. oup.comnih.gov

Assay TypeAntibodyTarget AnalytesIC₅₀ for PbTx-1 (µg/kg)Cross-Reactivity for PbTx-1
Indirect Competitive ELISA (icELISA)Monoclonal (1D3)PbTx-1, PbTx-2, PbTx-352.61 mdpi.comnih.gov115.40% (relative to PbTx-2) mdpi.com

A Radioimmunoassay (RIA) is a highly sensitive in vitro technique that uses radiolabeled molecules to measure the concentration of an antigen. wikipedia.org In a competitive RIA for brevetoxin, a radiolabeled brevetoxin competes with unlabeled toxin from a sample for binding to a limited amount of anti-brevetoxin antibody. nih.gov After separation of the bound and free radiolabeled toxin, the radioactivity is measured, which is inversely related to the amount of toxin in the original sample. wikipedia.org

An RIA was developed using a sheep anti-brevetoxin antiserum that recognizes both type 1 (e.g., PbTx-1) and type 2 (e.g., PbTx-2, PbTx-3) brevetoxins. nih.govnih.gov This assay demonstrated high affinity for the brevetoxin congener PbTx-3, with a half-maximal effective concentration (EC₅₀) of 1.2 nM. nih.govnih.gov The RIA provides an excellent first-tier detection method for biomonitoring brevetoxin exposure and has been used to confirm diagnoses in human exposure cases. oup.comnih.gov Its broad recognition of both toxin backbones makes it a valuable tool for detecting the family of brevetoxins, including PbTx-1. nih.gov

The development of monoclonal antibodies (mAbs) with high specificity and affinity has significantly advanced the detection of brevetoxins. Unlike polyclonal antibodies, which are a mixture of immunoglobulins, mAbs are homogenous and recognize a single specific epitope on an antigen.

One study detailed the generation of a hybridoma cell line, 6C6, that stably secretes a mAb highly specific for Brevetoxin-1 (PbTx-1). nih.gov This anti-BTX-1 mAb, identified as an IgG1 subtype, showed an affinity of 1.06 × 10⁸ L/mol and had negligible cross-reactivity (<0.1%) with other toxins like PbTx-2, PbTx-3, okadaic acid, and saxitoxin. nih.govresearchgate.net This high specificity is ideal for applications requiring unambiguous identification of PbTx-1. Based on this mAb, an ic-ELISA was developed with a linear detection range for PbTx-1 of 14–263 ng/mL and a detection limit of 14 ng/mL. nih.gov

In another approach, a broad-spectrum mAb, 1D3, was produced that recognizes PbTx-1, PbTx-2, and PbTx-3. mdpi.comnih.gov This antibody was generated by immunizing mice with a PbTx-2-keyhole limpet hemocyanin (KLH) conjugate. nih.gov The resulting icELISA based on the 1D3 mAb proved to be a useful tool for the rapid monitoring of multiple brevetoxins in oyster samples, with a high cross-reactivity of 115.40% for PbTx-1. mdpi.com

Monoclonal AntibodySpecificityAffinity (L/mol)ApplicationLimit of Detection (LOD)
6C6 Highly specific for PbTx-1 nih.gov1.06 × 10⁸ nih.govic-ELISA, Colloidal Gold Strip nih.gov14 ng/mL (ELISA) nih.gov
1D3 Broad-spectrum (PbTx-1, -2, -3) mdpi.comnih.govNot specifiedic-ELISA mdpi.comnih.gov124.22 µg/kg (for brevetoxins in oysters) mdpi.comnih.gov

Aptamer-Based Biosensor Development

Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into unique three-dimensional structures to bind to specific target molecules with high affinity and specificity. nih.gov Generated through an in vitro process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), aptamers offer advantages over traditional antibodies, including ease of synthesis, high stability, and lack of immunogenicity. nih.govplos.org These properties make them excellent recognition elements for developing novel biosensors for toxins like PbTx-1.

Recent research has successfully demonstrated the in vitro selection of DNA aptamers that bind to PbTx-1 with high affinity and specificity. nih.govnih.gov In one pioneering study, a SELEX process was used to concurrently select aptamers for both PbTx-1 and PbTx-2 from a vast library of random DNA sequences. nih.govresearchgate.net

From this selection, an aptamer designated A5 was identified as having the strongest binding affinity specifically for PbTx-1, with an equilibrium dissociation constant (K_D) of 2.56 µM. nih.govnih.gov To enhance its binding properties, the A5 aptamer was optimized through truncation to isolate its core binding sequence (A5-S3) and subsequent mutation. This refinement resulted in a new aptamer, A5-S3G, which exhibited a significant, approximately 100-fold increase in affinity. nih.govnih.govresearchgate.net

A label-free, real-time optical biosensor based on biolayer interferometry (BLI) was then constructed using the optimized A5-S3G aptamer. nih.gov This aptasensor demonstrated high specificity for PbTx-1, showing no cross-reactivity with PbTx-2 or other marine toxins. nih.govnih.gov The sensor had a broad detection range for PbTx-1 from 100 nM to 4000 nM and a limit of detection (LOD) as low as 4.5 nM. nih.govresearchgate.net This work represents the first successful selection of a DNA aptamer for PbTx-1 and its application in a functional biosensor, offering a promising alternative to traditional immunoassay methods. nih.gov

AptamerTargetEquilibrium Dissociation Constant (K_D)Key Finding
A5 PbTx-12.56 µM nih.govnih.govSelected from the initial pool with the strongest affinity for PbTx-1. nih.govnih.gov
A5-S3G PbTx-1~100-fold higher affinity than A5Optimized through truncation and mutation for significantly increased binding affinity. nih.govnih.govresearchgate.net

Biolayer Interferometry (BLI) Aptasensor Fabrication and Performance

The development of a label-free, real-time optical BLI-based aptasensor for Brevetoxin PbTx-1 detection represents a significant advancement in marine toxin analysis. mdpi.com The fabrication of this biosensor hinges on the successful selection and optimization of a specific DNA aptamer that can bind to PbTx-1 with high affinity and specificity. nih.gov

Through an in vitro selection process, DNA aptamers with a high affinity for PbTx-1 have been successfully isolated. nih.gov One particular aptamer, designated A5, demonstrated the strongest binding affinity to PbTx-1, with an equilibrium dissociation constant (Kᴅ) of 2.56 μM. nih.govresearchgate.net This aptamer was subsequently optimized by truncation to its core sequence (A5-S3) and further refined through mutations, resulting in the aptamer A5-S3G. nih.gov This refined aptamer, A5-S3G, exhibited a Kᴅ value of 72.3 nM for PbTx-1, a significant improvement in binding affinity. nih.gov

The BLI aptasensor is fabricated by immobilizing this optimized aptamer, A5-S3G, onto the surface of the biosensor. mdpi.com Biolayer interferometry technology then monitors changes in the interference spectrum of light reflected from the sensor surface. mdpi.com When the PbTx-1 toxin is present in a sample and binds to the immobilized aptamers, it causes a change in the optical thickness of the biolayer. nih.gov This change is detected as a shift in the interference pattern, which is recorded in real-time and is proportional to the concentration of the toxin. mdpi.comnih.gov

The performance of this BLI aptasensor for PbTx-1 has been systematically evaluated. The sensor's real-time response was recorded for increasing concentrations of PbTx-1, from 100 nM to 4000 nM. nih.gov As the concentration of PbTx-1 increased, the changes in the density and thickness of the biolayer surface became larger, resulting in a stronger BLI response. nih.gov

The performance characteristics of the PbTx-1 BLI aptasensor are summarized in the table below.

Performance MetricValue
Detection Range100 nM to 4000 nM mdpi.com
Linear Range100 nM to 2000 nM mdpi.com
Limit of Detection (LOD)4.5 nM mdpi.comresearchgate.net

This aptasensor demonstrates commendable linearity within its specified range and a low limit of detection, making it a sensitive tool for the quantification of PbTx-1. nih.gov The successful application of this aptasensor for the detection of PbTx-1 in spiked shellfish samples also highlights its excellent reproducibility and stability. nih.gov This innovative aptasensor is considered a promising alternative to traditional immunological methods for the reliable detection of PbTx-1. nih.gov

Specificity and Sensitivity Analysis against Other Marine Toxins

A critical aspect of any biosensor is its specificity—the ability to detect the target analyte without interference from other structurally similar or co-occurring compounds. The BLI aptasensor developed for PbTx-1 has been rigorously tested for its specificity against other marine toxins. mdpi.comnih.gov

The A5-S3G aptamer, which forms the recognition element of the biosensor, was found to bind specifically and strongly to PbTx-1. nih.gov Importantly, it showed no cross-reactivity with other cyclic polyether toxins. nih.gov The specificity of the aptasensor was evaluated by testing its response to a panel of other relevant marine toxins. The results demonstrated a high degree of specificity for PbTx-1. mdpi.comnih.gov

The table below details the cross-reactivity analysis of the PbTx-1 BLI aptasensor with other marine toxins.

ToxinCross-Reactivity
Brevetoxin PbTx-2No cross-reactivity observed mdpi.comnih.gov
Gonyautoxin (GTX)No binding observed nih.gov
Palytoxin (PTX)No binding observed nih.gov
Okadaic Acid (OA)No binding observed nih.gov
Saxitoxin (STX)No binding observed nih.gov

The lack of binding or cross-reactivity with PbTx-2, a closely related brevetoxin, is particularly noteworthy and underscores the high specificity of the aptamer. mdpi.comnih.gov Furthermore, the absence of a response to other major classes of marine toxins, including those responsible for paralytic shellfish poisoning (saxitoxin and gonyautoxin) and diarrhetic shellfish poisoning (okadaic acid), confirms the sensor's high selectivity for PbTx-1. nih.gov This high specificity is crucial for accurate and reliable detection of PbTx-1 in complex sample matrices where multiple toxins may be present. nih.gov

Pharmacological and Biotechnological Research Applications of Brevetoxin Pbtx 1

Brevetoxins as Molecular Probes for Voltage-Gated Sodium Channel Studies

Brevetoxins are powerful molecular probes used to investigate the function and structure of voltage-gated sodium channels, which are critical for the generation of action potentials in neurons. nih.gov The family of brevetoxins, including PbTx-1, specifically interacts with neurotoxin receptor site 5 on the α-subunit of the VGSC. nih.govnih.gov This binding leads to distinct and significant alterations in channel function, making these toxins excellent tools for studying channel dynamics.

The primary effects of brevetoxin (B15176840) binding include:

Shift in Voltage-Dependence of Activation : Brevetoxins cause the channel to activate at more negative membrane potentials, meaning the channels open with smaller depolarizations. nih.govmdpi.com

Inhibition of Inactivation : They slow or prevent the channel's natural inactivation process, leading to persistent sodium ion influx. nih.govnih.gov

Prolonged Mean Open Time : The channels remain open for longer durations when the toxin is bound. nih.gov

Induction of Sub-conductance States : At the single-channel level, brevetoxin binding can result in the channel conducting ions at a reduced rate. nih.gov

These consistent and well-characterized effects allow researchers to use brevetoxins to explore the molecular mechanisms of channel gating and to map the location of site 5, which is believed to be at the interface between domains I and IV of the channel protein. mdpi.commdpi.com The rigid, ladder-like structure of brevetoxins makes them particularly useful as "molecular measuring tapes" to probe the physical and functional aspects of the sodium channel. mdpi.com

Table 1: Effects of Brevetoxin Binding on Voltage-Gated Sodium Channel Properties

Channel PropertyEffect of Brevetoxin BindingResearch Implication
Activation ThresholdShifts to more negative potentialsAllows for study of the voltage-sensing mechanism.
InactivationInhibited or slowedFacilitates investigation of the inactivation gate and its kinetics.
Mean Open TimeIncreasedProvides insight into the conformational changes that lead to channel closing.
ConductanceInduces sub-conductance statesHelps in understanding the structure of the ion-conducting pore.

Characterization of Natural Antagonistic Compounds

The same organism that produces brevetoxins, Karenia brevis, also produces a family of non-toxic, shorter-chain polyethers, known as brevenals, which act as natural antagonists to brevetoxin's effects. nih.govresearchgate.net

Brevenal (B10860830) has been identified as a functional antagonist of brevetoxins. It can inhibit and even reverse the effects of brevetoxin, such as bronchoconstriction in animal models. nih.gov Research into its mechanism of action has revealed that brevenal acts as an allosteric antagonist. nih.gov

Radioligand binding assays have been crucial in elucidating this relationship. Studies using rat brain synaptosomes demonstrated that while brevenal could displace bound brevetoxin from its receptor site, brevetoxin was unable to displace a radiolabeled form of brevenal's derivative, brevenol. nih.govnih.gov This non-reciprocal displacement is strong evidence that brevenal binds to a distinct and previously unreported site on the VGSC. nih.govresearchgate.net By binding to its own site, brevenal allosterically modulates the brevetoxin binding site (site 5), reducing brevetoxin's affinity and antagonizing its toxic effects. nih.govmdpi.com

Table 2: Comparative Binding Characteristics of Brevetoxin and Brevenal

CompoundBinding Site on VGSCInteractionMechanism
Brevetoxin (e.g., PbTx-1)Neurotoxin Receptor Site 5Agonist (activator)Directly binds and causes persistent channel activation.
BrevenalA distinct, novel siteAllosteric AntagonistBinds to its own site, which reduces the affinity and effect of brevetoxin at Site 5.

To better understand the mechanism of action of brevenal and to explore its potential as a therapeutic lead, researchers have synthesized a series of derivatives. nih.govnih.gov The primary site for chemical modification on the brevenal molecule is the aldehyde group on its side chain. nih.gov

Structure-activity relationship (SAR) studies have involved creating various hydrazide derivatives by modifying this aldehyde moiety. nih.govnih.gov These derivatives included compounds with aliphatic, aromatic, and heteroaromatic groups. The ability of these new compounds to displace brevetoxin and brevenal from their respective binding sites was then tested in vitro. The findings from these studies indicate that the binding site for brevenal is highly specific. Only small modifications to the aldehyde group were tolerated; the introduction of larger, bulkier chemical groups resulted in a significant loss of affinity for the brevenal receptor and a failure to antagonize brevetoxin. nih.govnih.gov

Q & A

Q. What are the primary structural characteristics of Brevetoxin PbTx-1, and how do they influence its bioactivity?

this compound is a ladder-frame polyether belonging to the polyketide family. Its structure comprises 10 fused cyclic ether rings (A–J), with an aldehyde (CHO) or methanol (CH₂OH) group at the R position. The molecular mass of PbTx-1 is 867 Da (M+H). The rigid polyether backbone facilitates its interaction with voltage-gated sodium channels (VGSCs), specifically binding to site 5 and causing persistent activation, which underlies its neurotoxicity . Structural analogs like PbTx-2 (895 Da) differ in side-chain modifications, affecting potency and environmental stability .

Q. What methodological approaches are recommended for detecting PbTx-1 in environmental and biological samples?

Traditional detection relies on liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity. However, advanced biosensors, such as biolayer interferometry (BLI)-based aptasensors, offer real-time, label-free detection with a limit of detection (LOD) of 0.1 nM. These aptasensors use synthetic oligonucleotides (aptamers) that bind PbTx-1 with high affinity, validated in spiked shellfish matrices . For field applications, ELISA kits are used but may cross-react with PbTx-2 due to structural similarities, necessitating confirmatory LC-MS .

Q. How do nutrient conditions (e.g., phosphate limitation) affect PbTx-1 production in Karenia brevis cultures?

Phosphate (P)-limited growth in K. brevis increases total brevetoxin production by up to 25%, though PbTx-1 remains a minor component compared to PbTx-2. Toxin profiles shift during logarithmic growth, with PbTx-1 and PbTx-2 dominating intracellularly, while PbTx-3 (an extracellular oxidation product of PbTx-2) accumulates in stationary phase. Experimental designs should include P-replete vs. P-limited batch cultures, with toxin quantification via LC-MS at multiple growth phases .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in PbTx-1 toxicity data across different K. brevis strains?

Strain-specific variability (e.g., Wilson vs. SP1 clones) in PbTx-1 production can arise from transcriptional regulation of polyketide synthase (PKS) genes or post-transcriptional modifications. To address discrepancies:

  • Perform transcriptomic profiling under standardized conditions (e.g., salinity 35 ppt, 22°C).
  • Use isotope-labeled precursors (e.g., ¹⁴C-acetate) in de novo toxin biosynthesis assays.
  • Validate toxin quotas via cell-normalized LC-MS and cross-reference with microarray data on PKS expression .

Q. How does PbTx-1 modulate allosteric interactions between scorpion α-toxins and sodium channels in neuronal models?

PbTx-1 negatively allosterically inhibits binding of scorpion toxins (e.g., AaH II, Lqq V) to VGSC site 3 by reducing their binding affinity (3.6-fold for AaH II) and increasing dissociation rates. Experimental protocols involve:

  • Competitive binding assays using ¹²⁵I-labeled scorpion toxins on rat brain synaptosomes.
  • Dose-response curves with PbTx-1 (EC₅₀ ≈ 10 nM for AaH II inhibition).
  • Structural modeling to compare toxin-receptor interfaces (e.g., Lqq V vs. AaH II homology) .

Q. What methodologies quantify PbTx-1 stability under varying environmental stressors (e.g., hypo-osmotic shock)?

Hypo-osmotic stress (e.g., salinity reduction from 35 to 27 ppt) increases PbTx-1/2 production by 25% within 24 hours in Wilson strain cultures. Experimental workflows include:

  • Osmotic shock induction via rapid media dilution.
  • Time-series sampling for intracellular toxin extraction (methanol/water) and LC-MS analysis.
  • Parallel measurement of PKS gene expression via qRT-PCR to link transcriptional activity to toxin yield .

Q. How should researchers address conflicting data on PbTx-1's role in algal bloom toxicity versus ecological fitness?

Discrepancies arise from field vs. lab observations. To reconcile:

  • Conduct mesocosm experiments mimicking natural blooms (variable light, nutrients, grazers).
  • Compare toxin profiles (intracellular vs. extracellular) using LC-MS and hemolytic assays.
  • Apply ecological models integrating toxin production with allelopathic effects on competitors (e.g., Skeletonema costatum inhibition) .

Methodological Best Practices

  • Data Reproducibility : Document LC-MS parameters (e.g., column: C18, mobile phase: acetonitrile/water + 0.1% formic acid) and aptasensor calibration curves in supplementary materials .
  • Statistical Reporting : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group toxin comparisons; report mean ± SEM and effect sizes .
  • Ethical Compliance : For in vivo studies, follow institutional guidelines for neurotoxin handling and disposal .

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